molecular formula C10H9F3O2 B13345278 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B13345278
M. Wt: 218.17 g/mol
InChI Key: ZBYQLSIZCMJKRZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethylating agents under radical conditions . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-hydroxy-3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H9F3O2/c1-2-8(14)6-4-3-5-7(9(6)15)10(11,12)13/h3-5,15H,2H2,1H3

InChI Key

ZBYQLSIZCMJKRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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